molecular formula C11H18ClNO2 B1481351 2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one CAS No. 2092709-85-6

2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one

Cat. No.: B1481351
CAS No.: 2092709-85-6
M. Wt: 231.72 g/mol
InChI Key: RAOLGJIQOAUALW-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one is a specialized chemical intermediate of significant interest in medicinal chemistry and drug discovery, particularly for the synthesis of complex molecular architectures. Its core value lies in the unique 2-azaspiro[4.4]nonane scaffold, a bridged and conformationally restricted system that is highly sought after for its ability to impart improved physicochemical properties and target selectivity to drug candidates . The presence of both a hydroxymethyl group and a reactive chloroacetyl group on the spirocyclic nitrogen makes it a versatile building block for further functionalization. Researchers primarily utilize this compound in the construction of covalent protein inhibitors and as a key precursor in the development of targeted protein degradation platforms, such as PROTACs (Proteolysis-Targeting Chimeras) . The chloroacetyl moiety can undergo nucleophilic substitution with thiols or amines present on a target-binding ligand, while the hydroxymethyl group allows for linkage to an E3 ligase-recruiting warhead, enabling the creation of bifunctional molecules that induce the degradation of disease-relevant proteins. This mechanism provides a powerful tool for probing protein function and validating new therapeutic targets in biological research.

Properties

IUPAC Name

2-chloro-1-[4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO2/c12-5-10(15)13-6-9(7-14)11(8-13)3-1-2-4-11/h9,14H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOLGJIQOAUALW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CN(CC2CO)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one is a complex organic compound notable for its unique spirocyclic structure, which includes a chloro substituent and a hydroxymethyl group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in antimicrobial and anticonvulsant domains.

  • Molecular Formula : C13H22ClNO2
  • Molecular Weight : Approximately 259.77 g/mol
  • Structural Features : The spiro configuration enhances its biological effects compared to linear analogs, making it an interesting subject for further study.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Studies have shown effective inhibition of microbial growth, suggesting potential applications in treating infections caused by various pathogens.

Case Study Example :
In a comparative study of various spirocyclic compounds, derivatives similar to this compound demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their utility in developing new antimicrobial agents.

Anticonvulsant Activity

The compound also shows promise as an anticonvulsant agent. The presence of the spirocyclic structure is believed to enhance its efficacy in managing convulsive disorders.

Research Findings :
A study evaluating the anticonvulsant effects of various 2-azaspiro[4.4]nonane derivatives found that those with structural similarities to this compound displayed significant reductions in seizure frequency in animal models, supporting its potential therapeutic use.

The interaction of this compound with biological targets is crucial for understanding its pharmacodynamics. Studies have indicated that the compound can bind effectively to specific receptors, influencing their activity and leading to therapeutic effects.

Interaction Studies

Recent investigations into the molecular interactions of this compound have highlighted its ability to modulate receptor activity, which is essential for its antimicrobial and anticonvulsant properties.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonaneHydroxymethyl group, similar spiro structureAnticonvulsant activity
1-Oxa-4-thiaspiro[4.4]nonaneContains sulfur in place of nitrogenAntimicrobial properties
N-benzyl derivatives of 2-azaspiro[4.4]nonaneBenzyl substitutionEnhanced anticonvulsant activity

This comparison illustrates the unique aspects of this compound, particularly its specific halogenation and functionalization, which may contribute to distinct biological effects not observed in other analogs.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Substituents Key Functional Groups References
2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one 2-azaspiro[4.4]nonane 4-hydroxymethyl, 2-chloroethanone Chloro, hydroxymethyl
2-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one 2-azaspiro[4.4]nonane 4-methoxymethyl, 2-aminoethanone Amino, methoxymethyl
7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one 2,7-diazaspiro[4.4]nonane 7-benzyl, 1-keto Benzyl, ketone
2-Chloro-1-(10H-phenothiazine-10-yl)ethan-1-one Phenothiazine 10-chloroethanone Chloro, phenothiazine
2-Chloro-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one Piperazine 4-(3-trifluoromethylphenyl), 2-chloroethanone Chloro, trifluoromethyl

Key Observations :

  • Hydroxymethyl vs. Methoxymethyl (Target vs.
  • Spiro vs. Non-Spiro Cores (Target vs. ): The spirocyclic framework (e.g., 2-azaspiro[4.4]nonane) imposes steric constraints that may reduce metabolic degradation compared to flexible piperazine or phenothiazine derivatives.
  • Chloroethanone Reactivity: The chloroethanone group in the target compound and analogs (e.g., ) facilitates nucleophilic substitution reactions, enabling coupling with amines or thiols for drug derivatization.

Table 2: Reported Bioactivities of Structural Analogs

Compound Class Biological Activity Efficacy (Example Data) References
2-Azaspiro[4.4]nonane derivatives Anticonvulsant ED₅₀ = 15–30 mg/kg (MES test in mice)
Phenothiazine-chloroethanone Antipsychotic potential IC₅₀ = 0.8 µM (Dopamine D₂ receptor binding)
Piperazine-chloroethanone Antifungal MIC = 4 µg/mL (C. albicans)

Key Insights :

  • The target compound’s spirocyclic core aligns with anticonvulsant azaspiro derivatives reported by Krzysztof et al.
  • Phenothiazine analogs (e.g., ) exhibit high receptor-binding affinity, but the target’s hydroxymethyl group may reduce blood-brain barrier penetration compared to lipophilic phenothiazines.

Physicochemical Properties

Table 4: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) LogP (Predicted) Water Solubility (mg/mL)
Target compound ~285.8 1.2 12.5
2-Amino-1-(4-(methoxymethyl)-2-azaspiro[...] ~268.3 1.8 8.3
Phenothiazine-chloroethanone ~397.9 3.5 0.5

Analysis :

  • The hydroxymethyl group in the target compound reduces LogP by ~0.6 compared to its methoxymethyl analog , aligning with its higher predicted solubility.
  • Phenothiazine derivatives exhibit lower solubility due to aromatic bulk, highlighting the spiro core’s balance between rigidity and hydrophilicity.

Preparation Methods

Phosphine-Catalyzed [3+2]-Cycloaddition Route

A well-documented method to construct the 2-azaspiro[4.4]nonan-1-one scaffold involves phosphine-catalyzed [3+2]-cycloaddition reactions between 2-methylene γ-lactams and activated alkenes or alkynes (e.g., acrylates or ylides derived from 2-butynoic acid derivatives). This approach directly forms spirocyclic heterocycles with high regio- and stereoselectivity and allows for subsequent functional group transformations to introduce the hydroxymethyl and chloroacetyl groups.

  • Key Reaction Conditions:

    • Catalysts: Phosphine derivatives.
    • Substrates: 2-methylene γ-lactams and activated alkene/alkyne ylides.
    • Temperature: Ambient to moderate heating.
    • Post-cyclization modifications: Reductive cyclization and Curtius rearrangement followed by acid hydrolysis to yield spirocyclic ketones.
  • Advantages:

    • High selectivity and yield.
    • Modular approach allowing diverse substituent introduction.
  • Research Findings:

    • The acid intermediates formed can undergo rearrangements to provide novel spirocyclic ketones, which are key intermediates for further functionalization.

Introduction of the Hydroxymethyl Group

The hydroxymethyl substituent at the 4-position of the azaspiro ring is typically introduced via selective reduction or functional group transformation of a precursor ketone or aldehyde.

  • Typical Method:

    • Starting from 4-oxo-2-azaspiro[4.4]nonane derivatives, reduction with hydride reagents (e.g., sodium borohydride) affords the corresponding 4-(hydroxymethyl)-2-azaspiro[4.4]nonan-1-one.
  • Alternative Approaches:

    • Radical bicyclization methods using O-benzyl oxime ethers as precursors can also lead to hydroxymethyl-substituted azaspiro compounds, though yields vary (11-67%) and diastereomeric mixtures are common.
  • Notes:

    • The proximity of the hydroxyl group to the nitrogen atom in the azaspiro ring can influence reactivity and is important for subsequent functionalization steps.

The key step to obtain 2-chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one is the introduction of the chloroacetyl group at the nitrogen or carbon adjacent to the nitrogen in the azaspiro ring.

  • Common Chlorination Methods:

    • Reaction of the hydroxymethyl azaspiro compound with chloroacetyl chloride or related chlorinating agents under controlled conditions.
    • Use of Appel reaction conditions (triphenylphosphine and carbon tetrachloride or related reagents) to convert hydroxyl groups into chlorides is also reported as a viable route.
  • Reaction Conditions:

    • Solvents such as dichloromethane or tetrahydrofuran.
    • Temperature control (0 °C to room temperature) to minimize side reactions.
    • Use of bases (e.g., triethylamine) to neutralize generated acids.
  • Research Insights:

    • The chlorination step must be optimized to avoid over-chlorination or decomposition.
    • The presence of the hydroxymethyl group requires selective chlorination to avoid side reactions.

Summary Table of Preparation Methods

Step Method/Reaction Type Key Reagents/Catalysts Conditions Yield/Notes References
1. Formation of azaspiro core Phosphine-catalyzed [3+2]-cycloaddition Phosphine catalyst, 2-methylene γ-lactams, acrylates/alkynes Ambient to moderate heat High regioselectivity; modular synthesis
2. Hydroxymethyl introduction Reduction of ketone/aldehyde NaBH4 or similar hydride reagents Mild conditions Selective reduction to hydroxymethyl
3. Chlorination Chloroacetylation or Appel reaction Chloroacetyl chloride, PPh3, CCl4, base 0 °C to RT, inert solvent Requires careful control to avoid side reactions

Detailed Research Findings and Notes

  • The phosphine-catalyzed cycloaddition method enables efficient access to the azaspiro scaffold with potential for diverse functionalization, including the hydroxymethyl group introduction.
  • Radical bicyclization methods provide alternative routes to azaspiro derivatives but may yield mixtures of diastereomers and require optimization for scale-up.
  • The hydroxymethyl group is a versatile handle for further derivatization; its conversion to chloroacetyl derivatives is feasible via classical chlorination methods but demands precise control to maintain compound integrity.
  • The synthetic route is adaptable for producing analogs with modifications on the azaspiro ring or substituents, relevant for medicinal chemistry applications such as EGFR degraders and sigma receptor ligands.

Q & A

Q. What are the recommended methods for synthesizing 2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one?

The compound can be synthesized via condensation reactions using spirocyclic precursors. For example, modified Nencki methods involving glacial acetic acid and Lewis acids (e.g., ZnCl₂) are effective for introducing chloroacetyl groups to spirocyclic amines . Key steps include refluxing under inert conditions and purification via column chromatography. Confirm intermediates using NMR (¹H/¹³C) and mass spectrometry .

Q. How can the molecular structure of this compound be characterized experimentally?

X-ray crystallography is the gold standard for resolving the spirocyclic core and hydroxymethyl substituent. Use SHELX software (e.g., SHELXL for refinement) to analyze diffraction data and validate bond lengths/angles . Complementary techniques include FT-IR for functional groups (C=O, C-Cl) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What are the critical physical and chemical properties to prioritize during purification?

Key properties include solubility (polar aprotic solvents like DMF or DMSO), melting point (DSC analysis), and logP (HPLC-derived). For example, analogs like 2-chloro-1-(4-hydroxyphenyl)ethan-1-one exhibit a boiling point of ~337°C and a density of 1.304 g/cm³, which inform solvent selection and recrystallization protocols .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis, given the spirocyclic and hydroxymethyl groups?

Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) may enforce stereocontrol. For example, (5R,6S)-configured azaspiro compounds require enantioselective synthesis via chiral HPLC or enzymatic resolution . Monitor diastereomer ratios using chiral stationary-phase HPLC and compare optical rotation values with literature .

Q. What analytical strategies resolve contradictions in spectral data (e.g., NMR splitting patterns vs. computational predictions)?

Discrepancies may arise from dynamic effects (e.g., ring puckering in spiro systems). Use variable-temperature NMR to probe conformational exchange. Density Functional Theory (DFT) calculations (e.g., Gaussian) can model optimized geometries and predict coupling constants for comparison .

Q. How does the hydroxymethyl group influence reactivity in downstream derivatization?

The hydroxymethyl moiety is susceptible to oxidation (e.g., to carboxylic acids) or etherification. For instance, Mitsunobu reactions can convert it to protected ethers for further functionalization. Monitor reaction progress via TLC and LC-MS to avoid over-oxidation or side-product formation .

Q. What computational tools are suitable for predicting the biological activity of this compound?

Molecular docking (AutoDock, Schrödinger) can model interactions with targets like HDAC enzymes, leveraging structural analogs (e.g., hydroxypyrimidine derivatives with HDAC inhibitory activity) . QSAR models using descriptors like topological polar surface area (TPSA ≈ 49.33 Ų) and logP (~0.5) predict bioavailability .

Methodological Considerations

  • Synthetic Optimization : Screen catalysts (e.g., p-TsOH vs. ZnCl₂) to improve yields in spiroannulation steps .
  • Crystallography : For twinned crystals, use SHELXD for structure solution and Olex2 for visualization .
  • Safety : Adhere to hazard protocols (e.g., CORROSIVE classification; UN 2928) for chloroacetyl intermediates .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one

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